2,2-Dimethyl-3,4-dihydronaphthalen-1-one 2,2-Dimethyl-3,4-dihydronaphthalen-1-one
Brand Name: Vulcanchem
CAS No.: 2977-45-9
VCID: VC2446551
InChI: InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3
SMILES: CC1(CCC2=CC=CC=C2C1=O)C
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

2,2-Dimethyl-3,4-dihydronaphthalen-1-one

CAS No.: 2977-45-9

Cat. No.: VC2446551

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-3,4-dihydronaphthalen-1-one - 2977-45-9

Specification

CAS No. 2977-45-9
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 2,2-dimethyl-3,4-dihydronaphthalen-1-one
Standard InChI InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3
Standard InChI Key XNTNPKXCRBTDTR-UHFFFAOYSA-N
SMILES CC1(CCC2=CC=CC=C2C1=O)C
Canonical SMILES CC1(CCC2=CC=CC=C2C1=O)C

Introduction

Physical and Chemical Properties

2,2-Dimethyl-3,4-dihydronaphthalen-1-one (CAS: 2977-45-9) is characterized by its specific molecular structure and distinct physicochemical properties. The compound consists of a fused bicyclic system with a benzene ring attached to a cyclohexanone ring, featuring two methyl groups at the 2-position. This structural arrangement contributes to its unique chemical behavior and reactivity patterns.

Basic Physical Properties

The compound exhibits several important physical parameters that define its behavior in various environments. These properties are essential for understanding its potential applications and handling requirements.

Table 1: Physical Properties of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

PropertyValue
Molecular FormulaC₁₂H₁₄O
Molecular Weight174.24 g/mol
Density1.018 g/cm³
Boiling Point264.557°C at 760 mmHg
Melting PointNot available
Flash Point106.987°C
Vapor Pressure0.01 mmHg at 25°C
Index of Refraction1.525
LogP2.84170
Polar Surface Area (PSA)17.07000
Exact Mass174.10400

The compound's LogP value indicates moderate lipophilicity, suggesting potential membrane permeability that could be relevant for biological applications. The relatively high boiling point reflects its stability at room temperature and the intermolecular forces at play within its structure. These properties collectively influence its solubility profile, with expected good solubility in organic solvents like alcohols and ethers, but limited solubility in water .

Structural Identifiers

For unambiguous identification of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one, several structural identifiers are used in chemical databases and literature.

Table 2: Structural Identifiers

Identifier TypeValue
IUPAC Name2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Common Synonyms2,2-dimethyl-1-tetralone, 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
InChIInChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3
InChI KeyXNTNPKXCRBTDTR-UHFFFAOYSA-N
Canonical SMILESCC1(CCC2=CC=CC=C2C1=O)C
MDL NumberMFCD22565862

These identifiers are crucial for database searches and ensuring accurate referencing in scientific literature. The SMILES and InChI notations specifically provide machine-readable structural information that captures the compound's connectivity and stereochemistry .

Synthesis Methods

The preparation of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one can be achieved through various synthetic routes, each with specific advantages depending on the available starting materials and desired scale.

Laboratory Synthesis Routes

Several approaches have been developed for the laboratory-scale synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one. One documented multi-step process involves a sequence of transformations that culminates in the formation of the target molecule.

A synthetic route described in the literature involves a four-step process:

  • Initial reaction with triethylamine in dichloromethane at 0-20°C

  • Treatment with sodium iodide in acetone under heating conditions

  • Reaction with n-butyllithium and diisopropylamine in a hexane/tetrahydrofuran mixture at -78°C

  • Final transformation using triphenylphosphine, triethylamine, and palladium acetate in dimethylformamide/water at 130°C for 24 hours

Another common approach involves the dimethylation of 3,4-dihydronaphthalen-1(2H)-one (also known as 1-tetralone), which serves as a readily available starting material. This approach utilizes alkylation at the α-position of the carbonyl group to introduce the two methyl groups .

Industrial Scale Considerations

For industrial production, modifications to the laboratory procedures are typically implemented to optimize efficiency, reduce costs, and enhance safety profiles. The industrial synthesis often employs:

  • Continuous flow processes instead of batch reactions to improve productivity

  • Economically viable catalysts and reagents to reduce production costs

  • Temperature and pressure control to optimize yield and minimize side reactions

  • Efficient purification methods such as distillation and recrystallization

Chemical Reactivity and Transformations

2,2-Dimethyl-3,4-dihydronaphthalen-1-one exhibits diverse chemical reactivity, primarily centered around its carbonyl functionality and aromatic system. Understanding these reaction patterns is essential for utilizing this compound effectively in organic synthesis.

Key Reaction Types

The compound participates in several important reaction types, each offering pathways to different structural modifications.

Oxidation Reactions: The compound can undergo oxidation using reagents such as potassium permanganate or chromium trioxide under acidic conditions. These reactions typically target the methylene groups or the aromatic ring, leading to the formation of more oxidized products.

Reduction Reactions: The carbonyl group can be reduced using reducing agents such as sodium borohydride or hydrogen gas with palladium catalysts. This transformation converts the ketone to a secondary alcohol, creating a new stereogenic center in the molecule.

Substitution Reactions: Various nucleophiles including amines, alcohols, and thiols can react with the compound under appropriate conditions. These reactions often occur at the carbonyl carbon or at activated positions in the molecule.

Condensation Reactions: The carbonyl group can participate in condensation reactions with nucleophiles such as hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines respectively.

Synthetic Transformations

The versatility of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one in synthesis is exemplified by its incorporation into more complex molecular frameworks. For instance, research has documented the conversion of related structures into pharmaceutical intermediates and bioactive compounds.

One notable example involves the transformation of tetralone derivatives into triazole-containing compounds, as described in the synthesis of "2-(5-amino-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one" . This multistep process illustrates how the basic structure can be elaborated to create molecules with potential biological activity.

Another significant transformation includes the conversion to phosphate ester derivatives through reaction with dibenzyl chlorophosphite, followed by debenzylation to afford disodium phosphate salt prodrugs . These modifications demonstrate the potential for developing water-soluble derivatives for pharmaceutical applications.

Applications in Research and Industry

2,2-Dimethyl-3,4-dihydronaphthalen-1-one has found applications across multiple domains, ranging from synthetic organic chemistry to biological research.

Role in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional group pattern and reactivity. Its utility stems from several factors:

  • The presence of a reactive carbonyl group that can undergo numerous transformations

  • A fused ring system that provides a rigid scaffold for building more complex structures

  • The dimethyl substitution pattern that introduces specific steric and electronic effects

These features make it particularly useful in the synthesis of natural product analogs, pharmaceutical intermediates, and other specialized organic compounds . The compound can serve as a template for introducing additional functionality through selective reactions at various positions.

Spectroscopic Characterization

Spectroscopic methods play a crucial role in the identification and structural confirmation of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one. These techniques provide valuable information about the compound's purity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information about 2,2-Dimethyl-3,4-dihydronaphthalen-1-one. Based on established patterns for similar compounds:

¹H NMR Spectroscopy: The spectrum typically shows characteristic signals including:

  • Aromatic protons in the δ 7.2-7.8 ppm region

  • Methylene protons at positions 3 and 4 appearing as complex multiplets in the δ 1.8-3.0 ppm range

  • Two equivalent methyl groups at position 2 giving a singlet around δ 1.2-1.3 ppm

¹³C NMR Spectroscopy: Key signals would include:

  • Carbonyl carbon at approximately δ 210 ppm

  • Quaternary carbon bearing the methyl groups around δ 45-50 ppm

  • Aromatic carbons in the δ 125-140 ppm range

  • Methyl carbons around δ 25-30 ppm

Research involving structural characterization of similar compounds has employed various NMR techniques including DEPT experiments to distinguish between different types of carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 2,2-Dimethyl-3,4-dihydronaphthalen-1-one. Characteristic absorption bands include:

  • Strong carbonyl (C=O) stretching vibration at approximately 1675 cm⁻¹

  • C-H stretching vibrations for aromatic protons at 3000-3100 cm⁻¹

  • Saturated C-H stretching vibrations at 2850-3000 cm⁻¹

  • C=C stretching vibrations for the aromatic ring at 1450-1600 cm⁻¹

These spectral features serve as important fingerprints for identifying the compound and confirming its structural integrity.

Research Directions and Future Perspectives

Research on 2,2-Dimethyl-3,4-dihydronaphthalen-1-one continues to evolve, with several promising directions emerging in recent scientific investigations.

Synthetic Methodology Development

Current research efforts are focused on developing more efficient and environmentally friendly methods for synthesizing 2,2-Dimethyl-3,4-dihydronaphthalen-1-one. These include:

These advancements aim to make the compound more accessible for research and industrial applications while reducing environmental impact.

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one and biological activity represents an active area of research. Studies have investigated various derivatives with modifications at different positions to optimize biological properties.

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